molecular formula C21H22N4O4S2 B3311709 2,5-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946274-07-3

2,5-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B3311709
CAS No.: 946274-07-3
M. Wt: 458.6 g/mol
InChI Key: DUKHLFCKLYTMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex sulfonamide derivative featuring a fused thiazolo[3,2-b][1,2,4]triazole heterocyclic core. Its structure comprises:

  • A 2,5-dimethoxybenzenesulfonamide moiety, which contributes to electronic and steric properties.
  • An ethyl linker connecting the sulfonamide group to the heterocyclic system.

This compound’s design suggests applications in medicinal chemistry, leveraging sulfonamide’s role in enzyme inhibition (e.g., carbonic anhydrase) and the heterocyclic system’s capacity for targeted interactions.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-14-6-4-5-7-17(14)20-23-21-25(24-20)15(13-30-21)10-11-22-31(26,27)19-12-16(28-2)8-9-18(19)29-3/h4-9,12-13,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKHLFCKLYTMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide represents a novel class of biologically active molecules with potential therapeutic applications. Its complex structure, which includes thiazole and triazole moieties, suggests a diverse range of biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Structural Characteristics

The compound features:

  • Thiazole and Triazole Rings : Known for their significant biological activities.
  • Methoxy Groups : Enhance solubility and biological interactions.
  • Benzenesulfonamide Moiety : Imparts additional pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing thiazole and triazole structures exhibit a variety of biological activities:

  • Antimicrobial Activity :
    • Thiazole derivatives have shown promising antibacterial properties against various pathogens. For instance, compounds with similar structures demonstrated effective inhibition against Mycobacterium bovis with MIC values as low as 31.25 μg/mL .
  • Anti-inflammatory Properties :
    • Compounds related to this structure have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II). For example, certain thiazole derivatives exhibited IC50 values in the range of 0.52–22.25 μM against COX-II, indicating their potential as anti-inflammatory agents .
  • Antioxidant Activity :
    • The presence of methoxy groups has been linked to enhanced antioxidant activity. Some derivatives have shown IC50 values lower than that of gallic acid, a standard antioxidant .
  • Enzyme Inhibition :
    • Several synthesized compounds have demonstrated inhibition of metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases .

Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study focused on synthesizing various thiazole derivatives reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicated that modifications at specific positions enhanced efficacy .

Study 2: Anti-inflammatory Activity Assessment

In vivo studies on thiazole-based compounds revealed their potential in reducing inflammation in carrageenan-induced edema models. The most potent compounds showed comparable effects to established anti-inflammatory drugs like indomethacin .

Study 3: Antioxidant Properties

Research highlighted the antioxidant capabilities of thiazole derivatives, with some exhibiting IC50 values significantly lower than standard antioxidants. This suggests potential applications in preventing oxidative stress-related diseases .

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological ActivityIC50 (μM)Reference
Compound AThiazoleAntimicrobial31.25
Compound BTriazoleCOX-II Inhibition0.52
Compound CBenzamideAntioxidant<1.20
Compound DThiazoleAnti-inflammatoryComparable to Indomethacin

The precise mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The thiazole and triazole rings may interact with specific enzyme active sites.
  • The benzenesulfonamide group could facilitate binding to target proteins involved in inflammation and microbial resistance.

Scientific Research Applications

Pharmacological Applications

The compound's structure suggests several potential pharmacological applications:

Antimicrobial Activity

Research indicates that derivatives of thiazoles and triazoles exhibit significant antimicrobial properties. The thiazole ring is particularly noted for its effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Effective against Candida albicans and Aspergillus niger.

Studies have shown that modifications in the structure of thiazole derivatives can enhance their antimicrobial potency. For example, the introduction of electron-withdrawing groups (like nitro groups) has been linked to increased activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

The thiazole and triazole components are also associated with anticancer properties. Compounds containing these moieties have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, some studies have reported that certain thiazole derivatives exhibit cytotoxic effects against cancer cell lines .

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Antimicrobial Efficacy : A study evaluated various thiazole derivatives against multiple bacterial strains and found that specific substitutions significantly enhanced their antimicrobial activity compared to standard treatments like ciprofloxacin .
  • Anticancer Activity : Another research project focused on a series of thiazole-triazole hybrids that demonstrated promising results in inhibiting cancer cell growth in vitro. The study emphasized the role of structural modifications in enhancing the efficacy of these compounds .

Comparison with Similar Compounds

Substituent Effects on the Benzenesulfonamide Core

  • Analogs : Derivatives like 4-chloro-2-mercapto-5-methyl-N-(1-R1-benzylimidazolidin-2-ylidene)benzenesulfonamide feature chloro and methyl substituents. Chlorine’s electron-withdrawing nature may reduce solubility but improve binding to hydrophobic pockets in enzymes .
Feature Target Compound Derivatives
Sulfonamide Substituents 2,5-Dimethoxy 4-Chloro, 5-Methyl
Electronic Effects Electron-donating (OCH₃) Electron-withdrawing (Cl)
Lipophilicity (LogP) Higher (predicted) Lower (predicted)

Heterocyclic Core Design

  • Derivatives: Utilize imidazolidin-2-ylidene or tetrahydropyrimidin-2(1H)-ylidene cores. These non-fused systems offer conformational flexibility but may be prone to faster degradation .

Thiazole-Containing Analogs

Thiazole Functionalization

  • Target Compound : The fused thiazolo-triazole system contrasts with compounds, which feature standalone thiazole rings (e.g., thiazol-5-ylmethyl carbamates). The triazole fusion in the target may enhance π-π stacking interactions in biological targets compared to isolated thiazole systems .
Feature Target Compound Derivatives
Heterocyclic System Fused thiazolo-triazole Isolated thiazole or ureido
Functional Groups Sulfonamide Carbamate, ureido
Synthetic Complexity High (fused system) Moderate (single heterocycle)

Linker and Side Chain Variations

  • Analogs: Use methylene or propyl linkers (e.g., isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate), which may alter binding kinetics due to increased hydrophobicity or bulk .

Hypothesized Pharmacological Implications

  • Target Compound : The 2,5-dimethoxybenzenesulfonamide group may enhance blood-brain barrier penetration compared to ’s chloro/methyl analogs. The fused heterocycle could improve selectivity for kinases or proteases.
  • Carbamates : The ureido and carbamate groups in compounds suggest protease inhibition applications, whereas the target’s sulfonamide may favor carbonic anhydrase or cyclooxygenase targeting .

Q & A

Q. How to design a study linking the compound’s mechanism to a theoretical framework?

  • Methodological Answer : Align hypotheses with established theories (e.g., enzyme inhibition kinetics for the sulfonamide group). Use dose-response curves to model efficacy (Hill equation) and correlate with computational binding energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Reactant of Route 2
2,5-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.